molecular formula C20H17N5O B10835924 Pyridine derivative 15

Pyridine derivative 15

Cat. No.: B10835924
M. Wt: 343.4 g/mol
InChI Key: SBDHHIXJPZSGIC-UHFFFAOYSA-N
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Description

Pyridine derivative 15 is a compound belonging to the class of heterocyclic aromatic organic compounds. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science. This compound, in particular, has shown significant antimicrobial activity, making it a compound of interest for further research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine derivative 15 typically involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This chalcone is then treated with 2-cyanothioacetamide to yield pyridinethione, which serves as a precursor for the final compound. The pyridinethione is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce this compound .

Industrial Production Methods: Industrial production of pyridine derivatives often involves catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Pyridine derivative 15 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Pyridine derivative 15 has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of pyridine derivative 15 is attributed to its ability to interfere with the cell membrane integrity of microbial cells. The compound likely targets specific proteins or enzymes involved in maintaining the cell membrane structure, leading to cell lysis and death. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Pyridine derivative 15 can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its high antimicrobial activity against multiple strains, making it a promising candidate for further development as an antimicrobial agent .

Properties

Molecular Formula

C20H17N5O

Molecular Weight

343.4 g/mol

IUPAC Name

5-[2-(pyridin-2-ylmethoxy)-5,6,7,8-tetrahydroquinolin-4-yl]pyrimidine-2-carbonitrile

InChI

InChI=1S/C20H17N5O/c21-10-19-23-11-14(12-24-19)17-9-20(25-18-7-2-1-6-16(17)18)26-13-15-5-3-4-8-22-15/h3-5,8-9,11-12H,1-2,6-7,13H2

InChI Key

SBDHHIXJPZSGIC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CC(=N2)OCC3=CC=CC=N3)C4=CN=C(N=C4)C#N

Origin of Product

United States

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